![molecular formula C4H4N4O4 B038458 (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid CAS No. 116419-36-4](/img/structure/B38458.png)
(3-nitro-1H-1,2,4-triazol-1-yl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "(3-nitro-1H-1,2,4-triazol-1-yl)acetic acid" often involves chemoselective approaches and innovative methods to incorporate nitro, amino, and azo groups into the triazole ring. For instance, a method for synthesizing 4-nitro-1,2,3-triazoles from gem-dinitro compounds showcases the chemoselective nature of these processes, highlighting the versatility and complexity of synthesizing nitro-triazole derivatives (Baryshnikov et al., 1992). Additionally, the development of energetic compounds containing (3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy moiety illustrates the innovative approaches to creating substances with potential applications in materials science (Gulyaev et al., 2021).
Molecular Structure Analysis
Structural analyses of related compounds, such as 4-Amino-3-cyclopropyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester, reveal complex intermolecular hydrogen bonding patterns and diverse molecular frameworks. X-ray diffraction studies show how these structures form two-dimensional frameworks or chains of rings, demonstrating the intricate molecular architecture and the role of hydrogen bonding in stabilizing these structures (Şahin et al., 2014).
Chemical Reactions and Properties
Research on the chemical reactivity of nitro-triazole derivatives includes the exploration of their energetic properties and potential use in propellants and explosives. The synthesis and characterization of energetic materials that incorporate the nitro-triazolyl moiety reveal high thermal stability, density, and optimal oxygen balance, underscoring the significance of these compounds in designing advanced materials (Gulyaev et al., 2021).
Physical Properties Analysis
The physical properties of this compound derivatives are crucial for their application in various fields. Studies focusing on coordination complexes with 2-(1H-1,2,4-triazol-1-yl)acetic acid demonstrate the impact of ligand coordination on the photoluminescent properties of these complexes, offering insights into their potential use in optoelectronic devices (Zhou et al., 2009).
Chemical Properties Analysis
The chemical properties of this compound and its derivatives, such as acid-base behavior and reaction mechanisms, are fundamental to understanding their reactivity and stability. The study of acid-base properties of related compounds, like 5-R-4-R1-1,2,4-triazole-3-thio(sulfo)acetic acids, contributes to the knowledge of their chemical behavior, which is essential for their application in pharmaceuticals and materials science (Kaplaushenko, 2014).
Scientific Research Applications
Energetic Substances : Compounds containing (3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy moiety are considered for energetic substances due to their good thermal stability and high enthalpy of formation (Gulyaev et al., 2021).
Biological Activities : Esters of 2-(4-R-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acids exhibit various biological activities including analgesic, neuroleptic, diuretic, anti-inflammatory, mild antimicrobial, and other effects (Salionov, 2015).
Chemical Reactivity : 3,5-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-triazole and its derivatives are useful in various chemical reactions such as alkylation, nitration, diazotization, oxidation, and salt syntheses (Sergievskii et al., 2005).
Antibacterial and Antitubercular Activities : Some derivatives of 1,2,4-triazole have shown significant anti-inflammatory, analgesic, and antimicrobial activities, including against tuberculosis (Hunashal et al., 2014); (Maste et al., 2011).
Energetic Material Components : Substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans are potential components of solid composite propellants due to their optimal oxygen balance and thermal stability (Gulyaev et al., 2021).
Synthesis of Various Chemicals : 4-Nitroamino-1,2,4-triazole is used in synthesizing various alkylated products, like 1-alkyl-1,2,4-triazol-1-io-4-N-nitroimides (Kofman et al., 2002).
Photoluminescent Properties : Coordination complexes with 2-(1H-1,2,4-triazol-1-yl)acetic acid have been synthesized, exhibiting interesting structural and photoluminescent properties (Zhou et al., 2009).
Anticholinesterase Activity : Certain 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines derivatives have shown promising anticholinesterase activity, which is useful in treating conditions like Alzheimer's disease (Mohsen, 2012).
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives can interact with various biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
The nitro group of similar compounds has been reported to mediate hydrogen bonding and metallic interaction with the amide group of certain targets .
Biochemical Pathways
Nitrogen-oxygen heterocyclic systems, which this compound is a part of, are known to be involved in the synthesis of energetic materials .
Pharmacokinetics
The compound’s thermal stability and optimal oxygen balance suggest potential stability and reactivity characteristics .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against certain tumor cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid. For instance, solvent-crystal interface interactions can determine the primary morphology of the growing crystals of similar compounds . Additionally, soil contamination resulting from incomplete detonations of similar compounds has the potential to contaminate groundwater and affect human exposure .
properties
IUPAC Name |
2-(3-nitro-1,2,4-triazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O4/c9-3(10)1-7-2-5-4(6-7)8(11)12/h2H,1H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJSKDYVVRMEPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361330 | |
Record name | (3-Nitro-1H-1,2,4-triazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
116419-36-4 | |
Record name | (3-Nitro-1H-1,2,4-triazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Nitro-1H-1,2,4-triazol-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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